![molecular formula C12H12ClNO3S B2873046 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]furan-3-carboxamide CAS No. 2034403-56-8](/img/structure/B2873046.png)
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]furan-3-carboxamide is a synthetic organic compound that features a furan ring, a thiophene ring, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]furan-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a chlorinated thiophene derivative.
Attachment of the Carboxamide Group: The carboxamide group is attached through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Applications De Recherche Scientifique
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]furan-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the compound’s structure and the context of its use. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)furan-3-carboxamide
- N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide
Uniqueness
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]furan-3-carboxamide is unique due to the presence of both a furan and thiophene ring, which can impart distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Propriétés
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c1-16-9(10-2-3-11(13)18-10)6-14-12(15)8-4-5-17-7-8/h2-5,7,9H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWQHVCCDKURAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=COC=C1)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2872963.png)
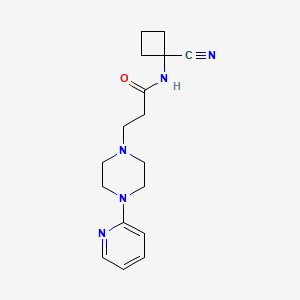
![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/new.no-structure.jpg)
![2-[3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2872967.png)

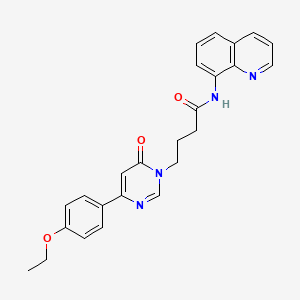
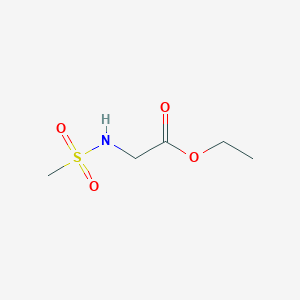
![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2872972.png)
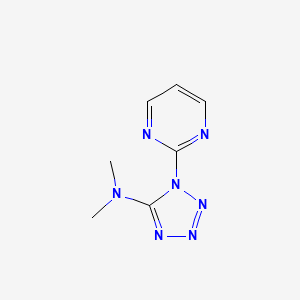
![2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2872976.png)
![2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2872980.png)
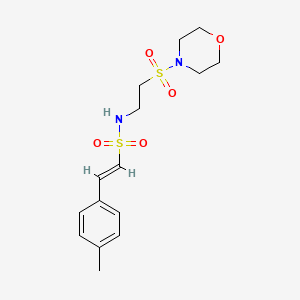
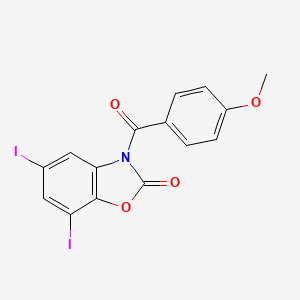
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2872985.png)
